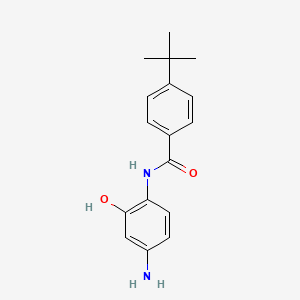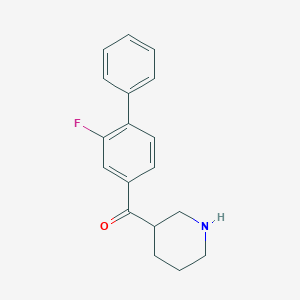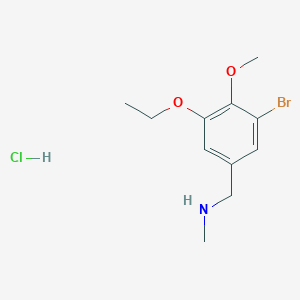![molecular formula C16H13ClN2O B5313166 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPCA is a member of the phenylacetamide family of compounds, which are known for their diverse biological activities.
作用機序
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide acts as a selective antagonist of the mGluR5 receptor, binding to a specific site on the receptor and preventing its activation by glutamate. This results in a decrease in the activity of the receptor and downstream signaling pathways. Inhibition of FAS by 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide occurs through a different mechanism, involving the binding of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide are dependent on the specific research area being studied. In neuroscience, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to modulate the activity of mGluR5, resulting in changes in synaptic plasticity and learning and memory processes. In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by blocking FAS activity, leading to decreased fatty acid synthesis and cell proliferation.
実験室実験の利点と制限
One advantage of using 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide in lab experiments is its selectivity for the mGluR5 receptor and FAS enzyme, making it a useful tool for studying the specific roles of these targets in biological processes. However, one limitation of using 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide is its potential off-target effects, which can complicate data interpretation. Additionally, the synthesis of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research involving 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. In neuroscience, further studies could explore the role of mGluR5 in neurological disorders and the potential therapeutic applications of mGluR5 antagonists such as 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide could be further developed as a potential therapeutic agent for cancer treatment. Additionally, further studies could investigate the potential of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide as a tool for drug discovery, particularly in the development of new treatments for neurological and cancer-related disorders.
In conclusion, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide is a chemical compound with potential applications in a variety of scientific research areas. Its selectivity for specific targets such as the mGluR5 receptor and FAS enzyme make it a useful tool for studying the specific roles of these targets in biological processes. Further research is needed to fully understand the potential applications of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide and its mechanisms of action.
合成法
The synthesis of 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide involves the reaction of 3-chloroaniline with 4-(cyanomethyl)benzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to modulate the activity of a specific type of glutamate receptor called the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in a variety of neurological processes, including learning and memory, and has been implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, 2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro. This effect is thought to be due to the inhibition of a specific enzyme called fatty acid synthase (FAS), which is overexpressed in many types of cancer cells. Inhibition of FAS has been identified as a potential therapeutic strategy for cancer treatment.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-3-1-2-13(10-14)11-16(20)19-15-6-4-12(5-7-15)8-9-18/h1-7,10H,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDAMQHUCISTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)

![3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5313189.png)